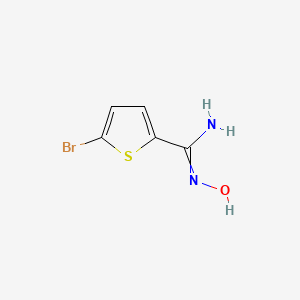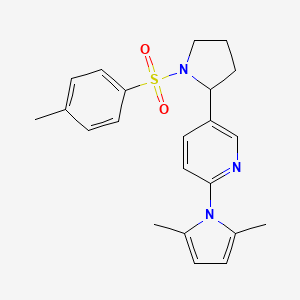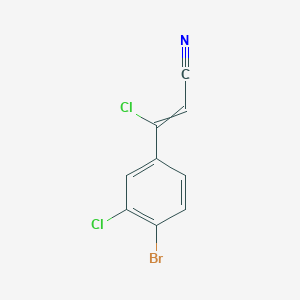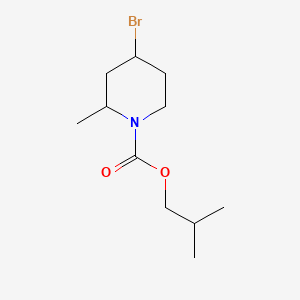
2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidin-1-carbaldehyd ist eine chemische Verbindung mit einer einzigartigen Struktur, die eine Thioxo-Gruppe umfasst, die an einen Dihydropyridinring gebunden ist, welcher wiederum an einen Piperidinring mit einer Carbaldehydgruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidin-1-carbaldehyd beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Kondensation von Cyanothioacetamid mit Acetaldehyd und einem Piperidinderivat . Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und das Vorhandensein von Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Synthesemethoden zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von Durchflussreaktoren zur Steigerung der Ausbeute und Effizienz beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidin-1-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thioxo-Gruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Carbaldehydgruppe kann zu einem Alkohol reduziert werden.
Substitution: Der Piperidinring kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) werden häufig verwendet.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Piperidinderivate.
Wissenschaftliche Forschungsanwendungen
2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidin-1-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potentielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potentiellen therapeutischen Eigenschaften untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidin-1-carbaldehyd beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Thioxo-Gruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen bilden und deren Funktion möglicherweise hemmen. Der Piperidinring kann auch mit verschiedenen biologischen Pfaden interagieren und deren Aktivität modulieren.
Wissenschaftliche Forschungsanwendungen
2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine ring may also interact with various biological pathways, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidin-1-carbaldehyd: Ähnliche Struktur, aber mit einem Pyrrolidinring anstelle eines Piperidinrings.
2,2,6,6-Tetramethylpiperidin: Enthält einen Piperidinring, jedoch keine Thioxo- und Carbaldehydgruppen.
Einzigartigkeit
2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidin-1-carbaldehyd ist aufgrund seiner Kombination aus einer Thioxo-Gruppe, einem Dihydropyridinring und einem Piperidinring mit einer Carbaldehydgruppe einzigartig. Diese einzigartige Struktur verleiht ihm eine besondere chemische Reaktivität und potentielle biologische Aktivität, was ihn zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C11H14N2OS |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
2-(6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c14-8-13-6-2-1-3-10(13)9-4-5-11(15)12-7-9/h4-5,7-8,10H,1-3,6H2,(H,12,15) |
InChI-Schlüssel |
IJDOIDWNNKPVRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C2=CNC(=S)C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine](/img/structure/B11822704.png)

![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)

![1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822730.png)
![3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B11822734.png)

![1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822745.png)
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)




![3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11822779.png)
